

Exploring the Chemical Space of Furyl-Substituted Nicotinonitriles: A Technical Guide

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Compound of Interest

Compound Name: 6-(2-Furyl)nicotinonitrile

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This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of furyl-substituted nicotinonitriles. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as anticancer and antimicrobial agents. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in the field.

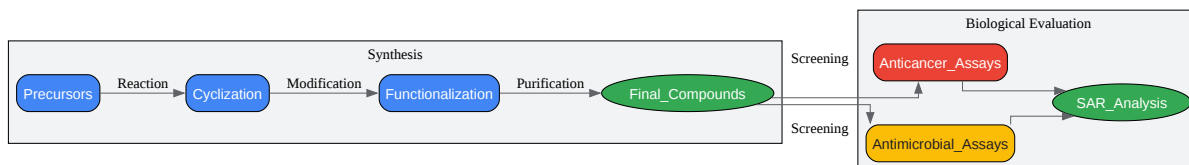
Synthesis of Furyl-Substituted Nicotinonitriles

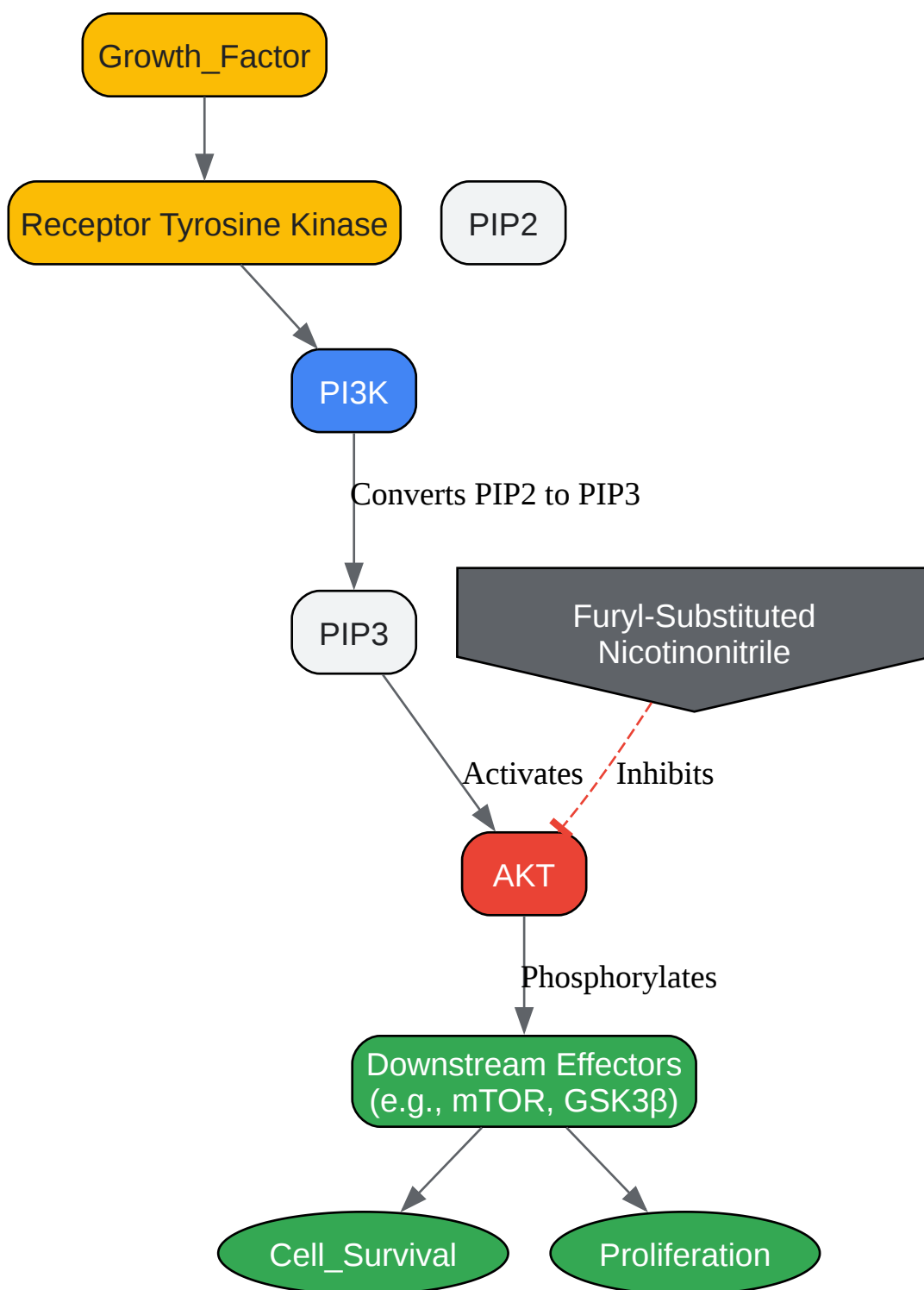
The synthesis of furyl-substituted nicotinonitriles can be achieved through various chemical strategies. A common approach involves the cyclization of precursor molecules. One prominent method is the Suzuki coupling-based synthesis of nitrile precursors, which are then converted to the corresponding nicotinamidines.^{[1][2]} Another effective strategy employs a Claisen-Schmidt condensation followed by sequential cyclizations and functional group modifications.^[3]

Additionally, multi-component reactions offer an efficient route. For instance, highly substituted pyridines can be synthesized through a one-pot reaction of aldehydes, malononitrile, and an ammonium salt, often catalyzed by a base like triethylamine under solvent-free conditions. The general synthetic workflow for many nicotinonitrile derivatives often starts from chalcone precursors, which undergo cyclization to form the core pyridone structure, followed by further modifications.^[3]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of furyl-substituted nicotinonitrile derivatives, starting from precursor molecules and leading to the final compounds and their subsequent biological evaluation.





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